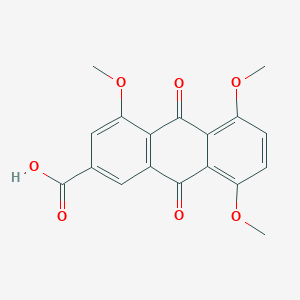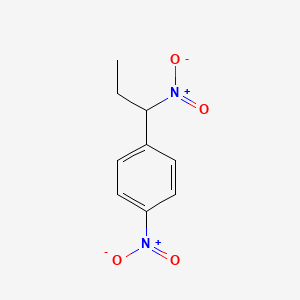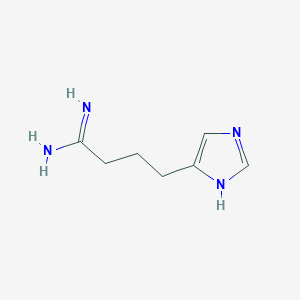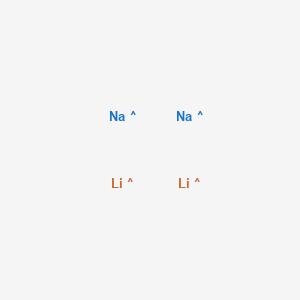
2-Cyclopentyl-5-cyclopentylidenecyclopentan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopentyl-5-cyclopentylidenecyclopentan-1-one is an organic compound with the molecular formula C10H14O. It is a derivative of cyclopentanone and features a unique bicyclic structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopentyl-5-cyclopentylidenecyclopentan-1-one typically involves the reaction of cyclopentanone with cyclopentylidene derivatives. One common method is the acid-catalyzed dehydration of cyclopentanediols, which affords the desired product . Another approach involves the Claisen condensation followed by decarboxylation and isomerization cascades of unsaturated diesters .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclopentyl-5-cyclopentylidenecyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) and halides (Cl-, Br-) are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted cyclopentanone derivatives.
Aplicaciones Científicas De Investigación
2-Cyclopentyl-5-cyclopentylidenecyclopentan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a lead compound for developing new pharmaceuticals, particularly in the treatment of metabolic disorders and inflammation.
Mecanismo De Acción
The mechanism of action of 2-Cyclopentyl-5-cyclopentylidenecyclopentan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentanone: A simpler ketone with a single cyclopentane ring.
Cyclopentylidenecyclopentanone: A related compound with a similar bicyclic structure but different substituents.
Cyclopentenone: Contains a cyclopentene ring with a ketone group, differing in the degree of unsaturation.
Uniqueness
2-Cyclopentyl-5-cyclopentylidenecyclopentan-1-one is unique due to its specific bicyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in synthetic chemistry and potential pharmaceutical applications .
Propiedades
Número CAS |
134317-50-3 |
|---|---|
Fórmula molecular |
C15H22O |
Peso molecular |
218.33 g/mol |
Nombre IUPAC |
2-cyclopentyl-5-cyclopentylidenecyclopentan-1-one |
InChI |
InChI=1S/C15H22O/c16-15-13(11-5-1-2-6-11)9-10-14(15)12-7-3-4-8-12/h11,13H,1-10H2 |
Clave InChI |
PKSSQGCSHTUACR-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)C2CCC(=C3CCCC3)C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6-[2-(Dipropylamino)ethyl]-1,4-dihydroquinoxaline-2,3-dione](/img/structure/B14282612.png)









